molecular formula C16H15NO B4095541 N-allyl-2-biphenylcarboxamide

N-allyl-2-biphenylcarboxamide

Cat. No.: B4095541
M. Wt: 237.30 g/mol
InChI Key: RHDGWJYNQTXSGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Allyl-2-biphenylcarboxamide is an organic compound characterized by a biphenyl core (two benzene rings connected by a single bond) with a carboxamide group (-CONH-) at the 2-position of the biphenyl system. The nitrogen atom of the amide is substituted with an allyl group (-CH2CHCH2).

Properties

IUPAC Name

2-phenyl-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-2-12-17-16(18)15-11-7-6-10-14(15)13-8-4-3-5-9-13/h2-11H,1,12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDGWJYNQTXSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=CC=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Properties Unique Aspects
N-Allyl-2-biphenylcarboxamide Biphenyl Allyl-amidated at 2-position Hypothesized: Anti-inflammatory, kinase inhibition (by analogy) Combines biphenyl rigidity with allyl reactivity
N-Allyl-3-(4-nitrophenoxy)-2-thiophenecarboxamide () Thiophene Allyl-amide, 4-nitrophenoxy Enhanced reactivity (nitro group), potential antimicrobial activity Nitro group increases electron-withdrawing effects, altering redox properties
N-([1,1’-Biphenyl]-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide () Benzo[b]thiophene Biphenyl, dichloro substituents Anticancer, anti-inflammatory Chlorine atoms enhance lipophilicity and electronic effects
Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride () Biphenyl Ethyl ester, amino group Improved solubility (amino group), potential CNS activity Ester group increases hydrolytic instability compared to amides
N-[4-(diethylamino)phenyl]thiophene-2-carboxamide () Thiophene Diethylamino group Enhanced solubility, bioactivity in neurological targets Amino group improves water solubility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-allyl-2-biphenylcarboxamide
Reactant of Route 2
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N-allyl-2-biphenylcarboxamide

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